Ezomycin D2

Chemical Stability Formulation Quality Control

Researchers studying phytopathogenic fungi require structurally intact chitin synthase inhibitors with defined stability. Ezomycin D2 is a pseudouridine-type C-C nucleoside antifungal antibiotic produced by *Streptomyces kitazawaensis*. - **Target Activity:** Active against *S. sclerotiorum* (white mold) and *B. cinerea* (gray mold). - **Critical Comparator:** Lacks the L-cystathionine moiety of ezomycins A1/B1 to elucidate structure-activity relationships. - **Chemical Probe:** Model compound for pH-dependent interconversion studies (reversible to B2/C2).

Molecular Formula C19H27N5O14
Molecular Weight 549.4 g/mol
Cat. No. B15565095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzomycin D2
Molecular FormulaC19H27N5O14
Molecular Weight549.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H27N5O14/c20-4-1-5(15(30)31)36-17(8(4)26)38-11-6(23-18(21)34)9(27)12(37-13(11)16(32)33)10(28)7(25)3-2-22-19(35)24-14(3)29/h2,4-13,17,25-28H,1,20H2,(H,30,31)(H,32,33)(H3,21,23,34)(H2,22,24,29,35)/t4-,5-,6-,7?,8+,9+,10-,11+,12+,13-,17-/m0/s1
InChIKeyAASOHGNLGDAGIJ-XGKRAUAKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ezomycin D2 Overview


Ezomycin D2 is a pseudouridine-type C-C nucleoside antibiotic isolated from the ezomycin complex produced by *Streptomyces kitazawaensis* 009 . Characterized by a distinct octosyl uronic acid core and a molecular weight of 549.44 g/mol (C19H27N5O14), it is one of eight structurally defined components (A1, A2, B1, B2, C1, C2, D1, D2) of this antifungal complex [1][2]. Its primary activity is against phytopathogenic fungi, particularly *Sclerotinia sclerotiorum* and *Botrytis* species, which are responsible for crop diseases like sclerotinia blight and gray mold .

Pseudouridine-type C-C nucleoside scaffold

Structural distinction from peptidyl nucleoside antibiotics

Fermentation-derived natural product

Streptomyces kitazawaensis origin; research-grade compound

Phytopathogen antifungal research

Targeted Sclerotinia sclerotiorum & Botrytis cinerea studies

Why Ezomycin D2 Cannot Be Substituted


Generic substitution among peptidyl nucleoside antibiotics is scientifically unsound due to significant differences in molecular structure, potency spectrum, and chemical stability. Ezomycin D2 and its analogs like Polyoxins and Nikkomycins all inhibit chitin synthase, yet they are not interchangeable [1]. Even within the ezomycin complex, the components exhibit distinct activity profiles. For example, Ezomycin B1 is noted as the 'most active' component, while Ezomycin D2 possesses a unique molecular structure that confers different stability characteristics [2][3]. Crucially, the D2 structure is known to be 'easily interconvertible' under weak acidic conditions with related components like B2 and C2, a dynamic that directly impacts its handling, formulation, and ultimate experimental reproducibility [4].

Structural divergence from polyoxin/nikkomycin classes may alter binding affinity and fungal uptake.

Absence of L-cystathionine moiety differentiates activity profile within the ezomycin complex.

Acid-labile interconversion with B2/C2 requires compound-specific handling protocols.

Key Evidence for Ezomycin D2 Procurement


Structural Identity and Acid Lability

Ezomycin D2 (6) is not a static molecule; it is part of a dynamic equilibrium with its analogs Ezomycin B2 (2) and C2 (4) under mildly acidic conditions [1]. This is a quantifiable chemical property with direct implications for procurement and experimental design. Unlike more stable nucleoside antibiotics, the integrity and effective concentration of an Ezomycin D2 sample are dependent on strict pH control during storage, formulation, and assay.

Structural Identity & Acid Lability
Class-level inference
MW +42.03 Da vs Polyoxin B; lacks L-cystathionine
Supports structural identity verification; acid-labile handling review
Interconversion with B2/C2 under weakly acidic conditions
Chemical Stability Formulation Quality Control

Activity Ranking and Pathogen Specificity

The ezomycin complex comprises multiple components with distinct antifungal potencies. Among the B1, B2, C1, C2, D1, and D2 components, Ezomycin B1 is identified as the 'most active' component [1]. While specific MIC values for Ezomycin D2 against its target pathogens are not provided in the primary literature, the identification of B1 as the most active provides a critical comparative baseline. This directly informs experimental design where selecting the less active D2 might be strategic for studying structure-activity relationships (SAR) or achieving a specific, non-lethal inhibitory effect.

Activity Ranking & Pathogen Specificity
Cross-study comparable
Intra-complex activity: B1 > D2; target Sclerotinia/Botrytis vs Candida/Aspergillus for clinical classes
Supports phytopathogen-specific research fit; spectrum diverges from clinical antifungals
Reported MIC context differs across compound classes
Antifungal Activity Phytopathogen MIC

OA-Derived Biosynthetic Divergence

The molecular formula provides a definitive, quantifiable metric for distinguishing Ezomycin D2 from its close structural analogs within the ezomycin family. This is crucial for compound identity verification, purity assessment, and ensuring the correct material is used in experiments. Ezomycin D2 has a molecular formula of C19H27N5O14 (MW 549.44), which clearly distinguishes it from the more complex B1 (C26H39N7O17S) and the A1 component (C26H38N8O15S) that contain sulfur [1][2].

OA-Derived Biosynthetic Divergence
Class-level inference
Distinct branch point from polyoxin/nikkomycin pathways
Enables biosynthetic pathway divergence studies
Qualitative difference based on gene cluster data
Molecular Structure Chemical Identity Quality Control

Unique Core Structure: Ezomycin D2 as a Pseudouridine C-C Nucleoside

Ezomycin D2 belongs to a unique class of pseudouridine-type C-C nucleoside antibiotics. This distinguishes its core structure from the more common N-C nucleosides and from other peptidyl nucleosides like the polyoxins and nikkomycins [1]. While polyoxins and nikkomycins are also chitin synthase inhibitors, their structural differences can lead to variations in enzyme binding affinity, cellular uptake, and metabolic stability [2]. The biosynthetic pathway of the octosyl acid core, a precursor to these antibiotics, has been partially elucidated, revealing complex enzymatic steps that are not universally conserved [3].

Nucleoside Antibiotic Biosynthesis Chitin Synthase Inhibition

Ezomycin D2 Application Scenarios


Antifungal Activity Against Sclerotinia and Botrytis

Given the ranking of B1 as the 'most active' and D2 as a less active component [1], Ezomycin D2 is a critical tool for SAR studies aimed at understanding the molecular determinants of antifungal potency within the pseudouridine nucleoside class. Comparing the biological activity and enzyme binding kinetics of D2 with B1, A1, and A2 allows researchers to pinpoint the structural features (e.g., presence of L-cystathionine in A1 and B1 [2]) responsible for enhanced activity. This knowledge is essential for guiding the semi-synthetic or biosynthetic engineering of novel ezomycin analogs with improved antifungal properties.

Biosynthetic Pathway Studies of OA Nucleosides

The documented 'easy interconvertibility' of Ezomycin D2 with its B2 and C2 analogs under weak acidic conditions [3] makes it a model compound for studying the chemical stability of labile nucleoside antibiotics. Research projects focused on developing stable formulations for in vivo or agricultural applications can use Ezomycin D2 to investigate the kinetics of pH-dependent degradation, identify optimal buffer systems for storage, and develop analytical methods (e.g., HPLC, LC-MS) to monitor compound integrity over time. This has direct industrial relevance for quality control and product shelf-life determination.

Acid Stability of Pseudouridine Nucleosides

The biosynthetic pathway for the octosyl acid core, a precursor to ezomycins, polyoxins, and nikkomycins, is complex and not fully understood [4]. Ezomycin D2 serves as a valuable comparator in genomic and biochemical studies aimed at fully elucidating these pathways. By comparing the gene clusters and enzyme activities responsible for producing the distinct ezomycin components (e.g., D2 vs. B1 vs. A1) in *Streptomyces kitazawaensis*, researchers can uncover the specific tailoring enzymes that diversify the core structure, offering targets for combinatorial biosynthesis to generate novel chitin synthase inhibitors.

Developing Quality Control Standards for Complex Natural Product Mixtures

The identification of Ezomycin D2 as one of at least eight distinct, structurally characterized components of the ezomycin complex [5] makes it an essential analytical standard. For groups working with the crude fermentation extract or for any industrial process aiming to produce a specific component, pure Ezomycin D2 is required to develop and validate chromatographic methods (e.g., TLC, HPLC) for component identification, purity assessment, and quantification. Its unique molecular formula (C19H27N5O14) provides a definitive mass for LC-MS identification [6].

Application
Selection Property
Validation Focus
Sclerotinia / Botrytis phytopathogen studies
L-cystathionine moiety comparison
Target recognition and antifungal endpoint review
OA nucleoside biosynthesis studies
Biosynthetic pathway divergence probe
Comparative metabolomics and enzyme characterization
Pseudouridine acid-stability studies
pH-dependent interconversion profile
Formulation and analytical method validation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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